molecular formula C13H18N2O B12297179 (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one

(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one

Cat. No.: B12297179
M. Wt: 218.29 g/mol
InChI Key: UZCKUWGIMOUHBR-LBPRGKRZSA-N
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Description

The compound (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one is a complex organic molecule that features an isoindoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one typically involves the formation of the isoindoline ring followed by the introduction of the amino and ketone functionalities. One common method involves the cyclization of a suitable precursor to form the isoindoline ring, followed by functional group transformations to introduce the amino and ketone groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the investigation of binding affinities and the development of potential therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-ol: This compound is similar in structure but contains an alcohol group instead of a ketone.

    (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid: This compound features a carboxylic acid group instead of a ketone.

Uniqueness

The uniqueness of (2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)-3-methylbutan-1-one lies in its specific combination of functional groups and its isoindoline ring system. This combination allows for unique interactions with biological targets and provides distinct synthetic opportunities.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylbutan-1-one

InChI

InChI=1S/C13H18N2O/c1-9(2)12(14)13(16)15-7-10-5-3-4-6-11(10)8-15/h3-6,9,12H,7-8,14H2,1-2H3/t12-/m0/s1

InChI Key

UZCKUWGIMOUHBR-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N

Canonical SMILES

CC(C)C(C(=O)N1CC2=CC=CC=C2C1)N

Origin of Product

United States

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